4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electron-accepting properties, and a pyridin-4-yloxy group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents under acidic conditions.
Introduction of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate leaving group on the benzothiadiazole core.
Formation of the Azabicyclo[3.2.1]octane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane ring system, which can be achieved through intramolecular cyclization reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole core or the pyridin-4-yloxy group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core or the pyridin-4-yloxy group.
Scientific Research Applications
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structural features may allow for the targeting of specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride: This compound shares the azabicyclo[3.2.1]octane ring system but lacks the benzothiadiazole core and sulfonyl group.
1-[3-(3-phenylprop-2-ynyl)-3,8-diazabicyclo[3.2.1]oct-8-yl]propan-1-one: This compound has a similar azabicyclo[3.2.1]octane ring system but differs in the functional groups attached to it.
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds share the azabicyclo[3.2.1]octane ring system but have different core structures and functional groups.
The uniqueness of this compound lies in its combination of the benzothiadiazole core, pyridin-4-yloxy group, azabicyclo[3.2.1]octane ring system, and sulfonyl group, which together confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,17-3-1-2-16-18(17)21-26-20-16)22-12-4-5-13(22)11-15(10-12)25-14-6-8-19-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAUCFJVXPMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)OC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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